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molecular formula C12H15NO4S B8435309 2-(1-(Methylsulphonyl)indolin-5-yl)propanoic acid

2-(1-(Methylsulphonyl)indolin-5-yl)propanoic acid

Cat. No. B8435309
M. Wt: 269.32 g/mol
InChI Key: QIUFWAUQCRKTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334315B2

Procedure details

the propanoate (1.78 mmol, 0.53 g) obtained in step b was dissolved in a THF-water mixture (5 ml, 2:1), LiOH (5.34 mmol, 0.128 g) was added and refluxing was carried out for 12 h. The reaction mixture was extracted with diethyl ether (25 ml), the aqueous phase was acidified to pH 2 with 1 N HCl and extraction was carried out with EE (3×25 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed in a vacuum. It was possible to obtain 2-(1-(methylsulphonyl)indolin-5-yl)propanoic acid in an 80% yield (0.382 g).
Name
propanoate
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
0.128 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([CH:14]([CH3:20])[C:15]([O:17]CC)=[O:16])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)(=[O:4])=[O:3].[Li+].[OH-]>C1COCC1.O>[CH3:1][S:2]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([CH:14]([CH3:20])[C:15]([OH:17])=[O:16])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)(=[O:4])=[O:3] |f:1.2,3.4|

Inputs

Step One
Name
propanoate
Quantity
0.53 g
Type
reactant
Smiles
CS(=O)(=O)N1CCC2=CC(=CC=C12)C(C(=O)OCC)C
Name
Quantity
0.128 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (25 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was acidified to pH 2 with 1 N HCl and extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in a vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCC2=CC(=CC=C12)C(C(=O)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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